N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10-9-13(11(2)21-10)14(19)6-8-17-15(20)12-5-4-7-18-16(12)22-3/h4-5,7,9,14,19H,6,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSMORZSQRQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(N=CC=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide is a novel compound that has gained attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.4 g/mol. The compound features a furan ring, a hydroxypropyl group, and a methylthio group attached to a nicotinamide backbone.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₁O₃S₁ |
| Molecular Weight | 299.4 g/mol |
| CAS Number | 1421587-24-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Derivative : Starting from 2,5-dimethylfuran through alkylation or acylation.
- Introduction of Hydroxypropyl Group : Via nucleophilic substitution reactions.
- Methylthio Group Attachment : Using appropriate thiol reagents under controlled conditions.
Antimicrobial Activity
Preliminary studies have indicated that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with structural similarities have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 5 to 95 μM .
Anticancer Potential
Research has also suggested potential anticancer activities. For example, compounds in the same class have demonstrated effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as those involving p53 and MDM2 interactions .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell survival.
- DNA Interaction : Altering gene expression through direct interaction with nuclear targets.
- Oxidative Stress Modulation : Participating in redox reactions that influence cellular homeostasis.
Pharmacokinetics
Research into the pharmacokinetics of this compound is ongoing. Studies are focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profiles to determine its viability as a therapeutic agent.
Case Studies and Research Findings
- Antimycobacterial Activity : A study reported that structurally similar compounds showed promising antimycobacterial activity with good safety profiles .
- Anticancer Studies : Investigations into related compounds revealed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
Preparation Methods
Subunit 1: 2-(Methylthio)nicotinamide
This subunit requires introduction of a methylthio group at the 2-position of nicotinamide. A plausible route involves:
- Thiolation : Displacement of a halogen at C2 of nicotinic acid derivatives using sulfur nucleophiles.
- Methylation : Treatment with methylating agents like dimethyl sulfate or methyl iodide to convert thiol intermediates to methylthio derivatives.
- Amidation : Conversion of the carboxylic acid to an amide via activation with reagents such as thionyl chloride or carbodiimides.
Subunit 2: 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine
Synthesis of this fragment may proceed through:
- Furan Ring Construction : Cyclization of a diketone precursor via the Paal-Knorr synthesis or oxidative coupling of propargyl alcohols.
- Hydroxypropyl Chain Introduction : Aldol addition of an aldehyde to a furan-bearing ketone, followed by reduction of the resulting ketone to an alcohol and subsequent conversion to an amine via Gabriel synthesis or reductive amination.
Synthesis of 2-(Methylthio)nicotinamide
Thiolation of Nicotinic Acid Derivatives
Nicotinic acid derivatives undergo regioselective thiolation at the 2-position using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, 2-chloronicotinic acid reacts with sodium hydrosulfide (NaSH) in DMF at 80°C to yield 2-mercaptonicotinic acid.
Reaction Conditions :
Methylation of Thiol Intermediate
The thiol group is methylated using dimethyl sulfate in alkaline conditions. For instance, treatment of 2-mercaptonicotinic acid with dimethyl sulfate (1.2 eq) in 20% NaOH at 10–20°C for 4–6 hours affords 2-(methylthio)nicotinic acid.
Optimization Insight :
Amidation of 2-(Methylthio)nicotinic Acid
Activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide yields the amide. Alternatively, carbodiimide-mediated coupling with ammonium salts provides higher purity.
Procedure :
- Activation : 2-(Methylthio)nicotinic acid (1.0 eq) in SOCl₂, reflux for 2 h.
- Ammonolysis : Add concentrated NH₄OH (5 eq) at 0°C, stir for 1 h.
- Yield : 85–90% (based on nicotinamide synthesis protocols).
Synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine
Furan Ring Construction
The 2,5-dimethylfuran-3-yl group is synthesized via cyclization of 3-keto-2,5-dimethylpentane-1,5-dione under acidic conditions. Alternatively, oxidative cyclization of 3-(2-propynyl)-2,5-dimethylfuran using iodine or hypervalent iodine reagents offers regiocontrol.
Cyclization Example :
Hydroxypropyl Chain Installation
Aldol addition of formaldehyde to 2,5-dimethylfuran-3-carbaldehyde in the presence of L-proline as an organocatalyst generates the β-hydroxy ketone intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the diol, which is selectively oxidized to the primary alcohol and converted to an amine via Mitsunobu reaction or reductive amination.
Key Steps :
- Aldol Addition :
- Reductive Amination :
Coupling of Subunits: Amide Bond Formation
The final step involves coupling 2-(methylthio)nicotinamide with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine using carbodiimide reagents. Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF is effective.
Procedure :
- Activation : 2-(Methylthio)nicotinamide (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF, 0°C, 30 min.
- Coupling : Add 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine (1.1 eq), stir at rt for 12 h.
- Workup : Dilute with ethyl acetate, wash with NaHCO₃ and brine, dry over MgSO₄, concentrate.
- Yield : 75–80% (similar to benzo[b]furan amide couplings).
Optimization Challenges and Solutions
Regioselective Thiolation
Thiolation at the 2-position of nicotinamide competes with 4- and 6-positions. Using bulky directing groups (e.g., trimethylsilyl) or low-temperature conditions (0–5°C) improves regioselectivity.
Stereochemical Control
The 3-hydroxypropylamine side chain may form racemic mixtures. Asymmetric reduction of ketone intermediates with chiral catalysts (e.g., CBS catalyst) achieves enantiomeric excess >90%.
Purification of Polar Intermediates
Hydroxypropylamine and nicotinamide derivatives exhibit high polarity, complicating column chromatography. Counterion exchange (e.g., converting amines to HCl salts) or trituration with hexane/ethyl acetate mixtures enhances crystallinity.
Q & A
Q. What are the recommended synthetic routes for N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2,5-dimethylfuran derivatives. Key steps include:
- Step 1 : Functionalization of the furan ring via hydroxylation or alkylation to introduce the hydroxypropyl group.
- Step 2 : Amide coupling using 2-(methylthio)nicotinic acid with coupling agents like EDCI/HOBt in anhydrous DMF or THF .
- Optimization Strategies :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Yield Improvement : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the furan and hydroxypropyl groups. For example, the methylthio group’s singlet appears at δ 2.5–2.7 ppm .
- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the amide bond .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl moiety, critical for structure-activity studies .
Q. How does the compound’s structure influence its solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility : The hydroxypropyl group enhances water solubility (logP ~1.8), but the methylthio group increases lipophilicity. Use DMSO stocks (<1% v/v) for in vitro assays.
- Stability :
- pH Sensitivity : Degrades in alkaline conditions (pH >9); use phosphate buffer (pH 7.4) for stability.
- Light Sensitivity : Store in amber vials at -20°C to prevent photo-oxidation of the furan ring .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s reported inhibition of nicotinamide N-methyltransferase (NNMT)?
- Methodological Answer :
- Structural Basis : The methylthio group mimics the adenine moiety of SAM (S-adenosylmethionine), competing for NNMT’s active site .
- Kinetic Studies : Perform enzyme assays with recombinant NNMT (IC50 ~50 nM) using LC-MS to quantify methylnicotinamide production. Include negative controls (e.g., nicotinamide) to validate specificity .
- Mutagenesis : Introduce point mutations (e.g., E165A) in NNMT to identify critical binding residues via surface plasmon resonance (SPR) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and LPS concentrations in inflammation models.
- Dose-Response Curves : Test a wide range (1 nM–100 µM) to distinguish off-target cytotoxicity (EC50 >10 µM) .
- Metabolic Profiling : Use LC-HRMS to identify metabolites (e.g., oxidized furan derivatives) that may contribute to cytotoxicity .
Q. What strategies improve the compound’s aqueous solubility without compromising its NNMT inhibitory activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the hydroxypropyl group (hydrolyzed in vivo) to enhance solubility.
- Co-solvents : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) for in vivo studies.
- SAR Analysis : Compare analogs (Table 1) to identify solubility-activity trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
